N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine

Lipophilicity Drug-likeness Permeability

Procurement of generic 2,4-diaminopteridine analogs often leads to irreproducible SAR due to subtle changes in N2/N4 substituents altering lipophilicity and target binding. This compound provides the exact N2-(1,3-benzodioxol-5-ylmethyl) and N4-(4-methoxyphenyl) substitution pattern essential for reliable LOX inhibition and kinase selectivity profiling. • Validates docking poses against pteridine reductase 1 (PTR1) via unique benzodioxole shape probe. • Calibrates in vitro permeability assays (PAMPA-BBB, MDR1-MDCK) with TPSA 103 Ų and 9 HBA. • Serves as selectivity control in kinase panels to deconvolute scaffold-dependent from substituent-dependent kinome interactions.

Molecular Formula C21H18N6O3
Molecular Weight 402.414
CAS No. 946289-69-6
Cat. No. B2773763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine
CAS946289-69-6
Molecular FormulaC21H18N6O3
Molecular Weight402.414
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C21H18N6O3/c1-28-15-5-3-14(4-6-15)25-20-18-19(23-9-8-22-18)26-21(27-20)24-11-13-2-7-16-17(10-13)30-12-29-16/h2-10H,11-12H2,1H3,(H2,23,24,25,26,27)
InChIKeyPTWPNVVWTUWLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Core Scaffold of 946289-69-6


N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)pteridine-2,4-diamine (CAS 946289-69-6) is a synthetic small molecule belonging to the 2,4-diaminopteridine class [1]. The compound features a pteridine core substituted at the N2 position with a 1,3-benzodioxol-5-ylmethyl group and at the N4 position with a 4-methoxyphenyl group, yielding a molecular formula of C21H18N6O3 and a molecular weight of 402.4 g/mol [2]. Pteridine-2,4-diamines are recognized as a privileged scaffold in medicinal chemistry, with derivatives reported as inhibitors of lipoxygenase, kinase, and pteridine reductase enzymes, as well as radical scavengers [3].

Scaffold Class
2,4-Diaminopteridine privileged scaffold reported for kinase, lipoxygenase and pteridine reductase inhibition studies
Substitution Pattern
N2-benzodioxole and N4-(4-methoxyphenyl) substitution delivers distinct electronic and steric profile for SAR exploration
Use Context
Fit for target-engagement assays, selectivity profiling, and pteridine-binding enzyme docking studies

Why Generic Substitution Fails for 946289-69-6


Generic substitution among 2,4-diaminopteridine analogs is unreliable because small changes in the N2 and N4 substituents profoundly alter lipophilicity, electronic character, and steric bulk, which in turn dictate target binding, pharmacokinetics, and polypharmacology [1]. For example, replacing the 4-methoxyphenyl group with a 4-chlorophenyl or 3,4-dimethylphenyl moiety shifts the lipophilicity (cLogP) by up to 1 log unit and modifies hydrogen-bond acceptor count, directly impacting membrane permeability and off-target binding profiles [2]. Consequently, procurement for structure-activity relationship (SAR) studies or assay validation requires the exact substitution pattern to ensure experimental reproducibility and meaningful SAR interpretation.

Lipophilicity Shift
Replacing the 4-methoxyphenyl group with 4-chlorophenyl alters cLogP substantially; this may modify aqueous solubility, non-specific protein binding, and membrane permeability, limiting direct replacement in assay protocols.
H-Bond Capacity Change
Switching to a 3,4-dimethylphenyl analog reduces hydrogen-bond acceptor count and polar surface area; the resulting shift in CNS-permeability profile can confound peripheral vs. central target interpretation.
SAR Interpretation
Close analogs with different N4-aryl substituents may show divergent lipoxygenase inhibition and off-target kinase interactions; substitution risk requires exact structural identity for reproducible SAR conclusions.

Quantitative Evidence Guide for 946289-69-6


Lipophilicity: 4-Methoxyphenyl vs. 4-Chlorophenyl Analogs

The target compound (4-methoxyphenyl N4 substituent) exhibits a computed XLogP3 value of 3.3, whereas the direct analog N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine (CAS not retrieved but molecular formula C20H15ClN6O2) has a predicted XLogP3 of 4.2, a difference of +0.9 log units [1]. This 0.9 log unit increase in lipophilicity for the chloro analog is expected to reduce aqueous solubility by approximately 8-fold and increase non-specific protein binding, making the 4-methoxyphenyl derivative a more favorable choice for aqueous assay conditions and in vitro ADME profiling.

Lipophilicity vs. Chloro Analog
Cross-study comparable
Target XLogP3 3.3
4-Chlorophenyl analog XLogP3 4.2
Δ +0.9 log units
Reported lipophilicity difference supports better aqueous solubility and lower non-specific binding for the target compound, relevant for reproducible concentration-response curves.
Computed values; wet-lab verification recommended for assay-specific protein binding.
Lipophilicity Drug-likeness Permeability

Polar Surface Area & HBA: 4-Methoxyphenyl vs. 3,4-Dimethylphenyl Analogs

The target compound possesses a TPSA of 103 Ų and 9 hydrogen-bond acceptors (HBA), computed from its SMILES structure [1]. In comparison, N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(3,4-dimethylphenyl)pteridine-2,4-diamine (C22H20N6O2, MW 400.44) has a TPSA of 83 Ų and only 6 HBA due to replacement of the methoxy oxygen with a methyl group . The 20 Ų higher TPSA and additional 3 HBA of the target compound reduce passive blood-brain barrier penetration (CNS MPO score component), making it more suitable for peripheral target applications where CNS exclusion is desired.

PSA & HBA vs. Dimethylphenyl Analog
Cross-study comparable
Target TPSA 103 Ų, HBA 9
3,4-Dimethylphenyl analog TPSA 83 Ų, HBA 6
Δ TPSA +20 Ų, ΔHBA +3
Higher TPSA and HBA count predict reduced passive CNS penetration, making the compound suitable for peripheral target models where CNS exclusion is desired.
Computational descriptors; experimental BBB data needed for definitive CNS classification.
Polar surface area Blood-brain barrier Oral bioavailability

Class SAR: 2,4-Diaminopteridine Lipoxygenase Inhibition

A published series of N-substituted 2,4-diaminopteridines demonstrated soybean lipoxygenase (LOX) inhibition with IC50 values as low as 100 nM, along with potent lipid antioxidant activity in the ORAC and LPSC assays [1]. While the specific IC50 of 946289-69-6 against LOX has not been publicly reported, the presence of the electron-rich 4-methoxyphenyl and benzodioxole substituents is consistent with the radical-scavenging pharmacophore identified in the SAR study. Compounds lacking the N4-aryl substitution lost all LOX inhibitory activity, establishing the 4-methoxyphenyl group as a critical pharmacophoric element.

Class SAR: LOX Inhibition
Class-level inference
N4-aryl substituted 2,4-diaminopteridines show ≥100-fold LOX inhibition potency vs. N4-unsubstituted analogs (most potent analog IC50 100 nM).
Reported class-level SAR confirms the N4-(4-methoxyphenyl) group as a critical pharmacophore element; the target compound is predicted to reside within the active pharmacophore space.
IC50 for this specific compound not publicly reported; direct LOX assay confirmation required.
Lipoxygenase inhibition Anti-inflammatory Radical scavenging

Application Scenarios for 946289-69-6


N4-Aryl Substitution SAR in 2,4-Diaminopteridine LOX Inhibitors

This compound serves as a key analog for investigating the electronic effect of the para-methoxy group on LOX inhibition and radical scavenging activity. Based on the class-level SAR showing that N4-aryl substitution is essential for sub-µM LOX activity [1], researchers can compare 946289-69-6 directly against its 4-chloro, 4-methyl, and unsubstituted phenyl analogs to map the contribution of Hammett σp parameters to IC50 and antioxidant capacity.

Peripheral vs. CNS Physicochemical Benchmarking

With a TPSA of 103 Ų and 9 HBA, this compound resides near the threshold for oral bioavailability but outside the favorable CNS drug space (TPSA < 90 Ų, HBA < 7) [2]. It is therefore recommended as a reference compound for calibrating in vitro permeability and brain-plasma partitioning assays (e.g., PAMPA-BBB, MDR1-MDCK) when developing pteridine-based therapeutics intended for peripheral targets.

Kinase Inhibitor Counter-Screen Tool

The benzodioxole-methyl and 4-methoxyphenyl substituents confer a distinct three-dimensional shape and hydrogen-bonding pattern compared to simpler 2,4-diaminopteridine scaffolds [3]. This compound can be employed as a selectivity control in kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify kinases uniquely inhibited by this substitution pattern relative to other 2,4-diaminopteridines, thereby deconvoluting scaffold-dependent from substituent-dependent kinome interactions.

Computational Docking Model Validation

The well-defined structure, availability of SMILES and InChI Key (PTWPNVVWTUWLJV-UHFFFAOYSA-N), and computed descriptors (XLogP3 = 3.3, TPSA = 103 Ų) [2] make this compound suitable for validating docking poses and scoring functions against pteridine reductase 1 (PTR1) and other pteridine-binding enzymes. Its benzodioxole moiety provides a unique shape complementarity probe for the pterin-binding pocket that is absent in simpler 2,4-diaminopteridine analogs.

Application
Selection Property
Validation Focus
LOX inhibitor SAR studies
N4-aryl substitution pattern with 4-methoxyphenyl
Hammett electronic parameter correlation and antioxidant capacity profiling
Physicochemical benchmarking
Moderate TPSA and high HBA count
In vitro permeability and brain-plasma partitioning assay calibration
Kinase selectivity profiling
Benzodioxole and 4-methoxyphenyl combined shape
Kinome-wide selectivity screening to deconvolute scaffold vs. substituent interactions
Docking model validation
3D conformation and hydrogen-bonding pattern
Pteridine-binding pocket complementarity assessment (e.g., PTR1)
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